molecular formula C13H18N2O3S B7450142 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol

2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol

Cat. No.: B7450142
M. Wt: 282.36 g/mol
InChI Key: NRANFCPOHYTJSL-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is a chemical compound that features a phenol group attached to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a piperazine derivative. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the piperazine ring. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The cyclopropylsulfonyl group may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)phenol: Similar structure but with a phenyl group instead of a cyclopropylsulfonyl group.

    2-(4-Methylpiperazin-1-yl)phenol: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.

Uniqueness

2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability and potentially improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13-4-2-1-3-12(13)14-7-9-15(10-8-14)19(17,18)11-5-6-11/h1-4,11,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANFCPOHYTJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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